molecular formula C12H11N4NaO3S B157711 Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate CAS No. 10190-66-6

Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate

Cat. No. B157711
CAS RN: 10190-66-6
M. Wt: 314.3 g/mol
InChI Key: UMTLYUSRNLIFQI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate, also known as DAB, is a chemical compound that has been extensively used in scientific research applications. It is a synthetic dye that is commonly used in the laboratory for staining and detecting biological molecules such as proteins, nucleic acids, and carbohydrates. DAB is a water-soluble compound that is stable and easy to handle.

Mechanism Of Action

Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate works by reacting with hydrogen peroxide in the presence of a peroxidase enzyme. This reaction produces a brown-colored precipitate that can be visualized under a microscope. The brown precipitate is formed at the site where the peroxidase enzyme is present, indicating the presence of the target molecule.

Biochemical And Physiological Effects

Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate is not known to have any significant biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to handle and use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate in lab experiments is its high sensitivity and specificity. It can detect very low levels of target molecules with high accuracy. Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate is also relatively easy to use and can be applied to a wide range of biological samples.
However, there are some limitations to using Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate. One of the main limitations is that it is not suitable for use in live cells or tissues. Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate staining requires the use of fixed and permeabilized cells or tissues, which may alter the structure and function of the target molecules. Additionally, Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate staining is not quantitative and can only provide qualitative information about the presence and localization of target molecules.

Future Directions

For the use of Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate include the development of new quantitative methods and the optimization of its use in combination with other staining methods.

Synthesis Methods

Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate is synthesized by the reaction of p-phenylenediamine with sodium nitrite and sodium sulfite under acidic conditions. The resulting product is a bright yellow-orange powder that is water-soluble and stable.

Scientific Research Applications

Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate is widely used in scientific research applications such as immunohistochemistry, immunocytochemistry, and in situ hybridization. It is used to detect the presence and localization of specific proteins, nucleic acids, and carbohydrates in biological samples. Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate is also used in electron microscopy as a contrast agent to visualize cellular structures.

properties

CAS RN

10190-66-6

Product Name

Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate

Molecular Formula

C12H11N4NaO3S

Molecular Weight

314.3 g/mol

IUPAC Name

sodium;4-[(2,4-diaminophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C12H12N4O3S.Na/c13-8-1-6-12(11(14)7-8)16-15-9-2-4-10(5-3-9)20(17,18)19;/h1-7H,13-14H2,(H,17,18,19);/q;+1/p-1

InChI Key

UMTLYUSRNLIFQI-UHFFFAOYSA-M

Isomeric SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)[O-].[Na+]

SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)[O-].[Na+]

Other CAS RN

10190-66-6

Origin of Product

United States

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